

A Technical Guide to the Discovery, Stereochemistry, and Significance of 2-Arylpropanoic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-methyl-2-phenylbutanoic acid

Cat. No.: B2866712

[Get Quote](#)

This guide provides an in-depth exploration of the chiral 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) central to modern pharmacotherapy. We will traverse their historical discovery, delve into the critical role of stereochemistry in their mechanism of action, and detail the modern synthetic and analytical strategies essential for their development and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital therapeutic class.

The Genesis of a Safer Analgesic: The Discovery of Ibuprofen

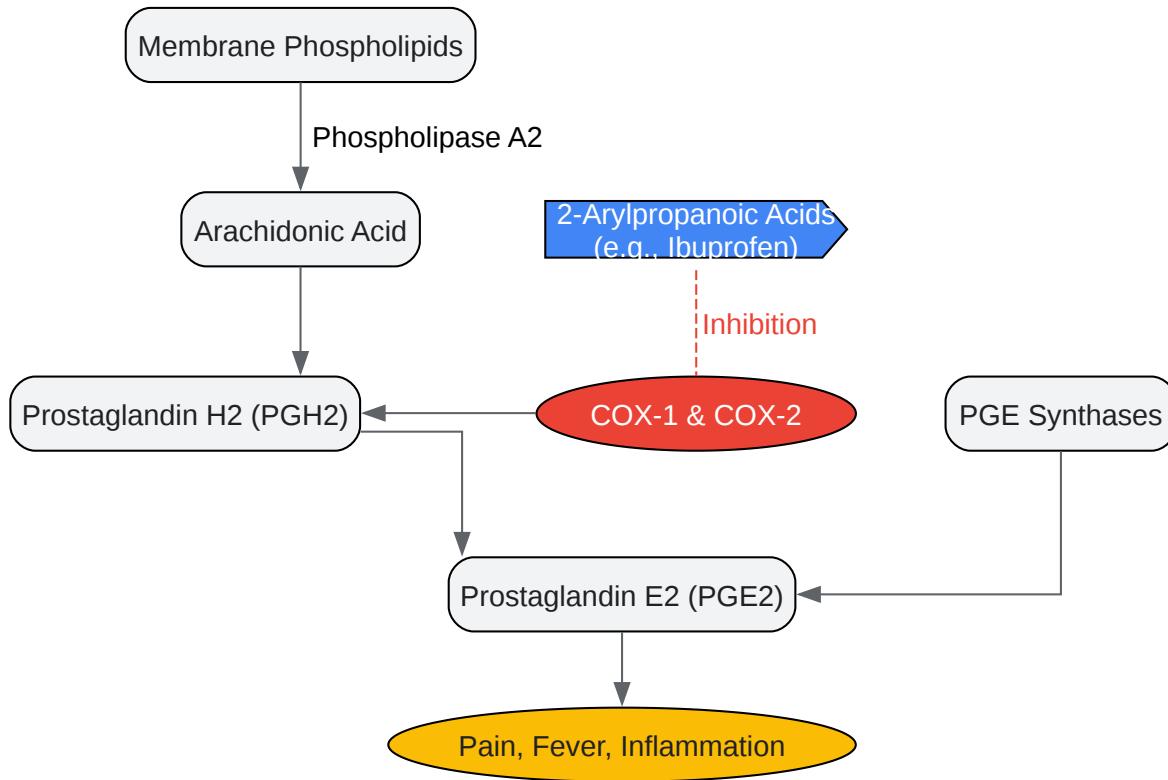
The story of the 2-arylpropanoic acids begins with a quest for a safer alternative to aspirin for long-term use, particularly for patients with rheumatoid arthritis.^{[1][2]} In the 1950s and 1960s, researchers at Boots Pure Drug Company, led by pharmacologist Stewart Adams and chemist John Nicholson, embarked on this challenge.^{[2][3]} Their research was a systematic effort to find a compound with aspirin's anti-inflammatory benefits but with a better gastrointestinal side-effect profile.^[1]

After screening over 600 candidate compounds, they filed a patent in 1961 for 2-(4-isobutylphenyl)propanoic acid, a molecule later named ibuprofen.^{[1][4]} Ibuprofen was launched

as a prescription medicine in the UK in 1969 and the US in 1974, proving to be a well-tolerated and effective treatment for rheumatoid arthritis and other inflammatory conditions.[1][3][5] Its success culminated in its approval as an over-the-counter (OTC) medication in the 1980s, solidifying its place as a household name for pain and fever relief.[1][5]

Year	Milestone	Significance
1950s	Research initiated at Boots to find a safer alternative to aspirin.[2]	Addressed the clinical need for long-term anti-inflammatory treatment with fewer side effects.
1961	Patent filed for 2-(4-isobutylphenyl)propanoic acid (ibuprofen).[1][4]	Marked the discovery of a novel, effective, and well-tolerated NSAID.
1969	Ibuprofen launched as a prescription drug (Brufen®) in the UK.[1][3][5]	Provided a new therapeutic option for patients with rheumatic diseases.
1974	Ibuprofen receives prescription approval in the US.[5]	Expanded access to the new medication.
1983-84	Ibuprofen becomes available over-the-counter (OTC) in the UK and US.[1][5]	Revolutionized self-care for common pain, fever, and inflammation.
1985	Boots' worldwide patent for ibuprofen expires, leading to generic products.[1]	Increased accessibility and affordability of the drug globally.

Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition


The therapeutic effects of 2-arylpropanoic acids, often called "profens," stem from their ability to inhibit cyclooxygenase (COX) enzymes.[5][6] These enzymes are critical for the biosynthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[7][8][9]

Arachidonic acid, released from cell membranes, is converted by COX enzymes into the unstable intermediate Prostaglandin H2 (PGH2).[\[10\]](#)[\[11\]](#)[\[12\]](#) PGH2 is then further metabolized by specific synthases into various prostaglandins, including Prostaglandin E2 (PGE2), a principal mediator of inflammation.[\[7\]](#)[\[10\]](#)[\[11\]](#) By blocking the active site of COX enzymes, profens prevent this conversion, thereby reducing the production of prostaglandins and mitigating inflammatory symptoms.[\[6\]](#)[\[13\]](#)

There are two primary isoforms of the COX enzyme:

- COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that perform "housekeeping" functions, such as protecting the stomach lining from acid and maintaining kidney function.[\[9\]](#)[\[14\]](#)[\[15\]](#)
- COX-2: This isoform is typically absent in most tissues but is induced by inflammatory stimuli.[\[8\]](#)[\[15\]](#)[\[16\]](#) Its activation leads to the surge in prostaglandin production seen at sites of inflammation.[\[16\]](#)[\[17\]](#)

The anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily due to the concurrent inhibition of the protective COX-1 enzyme.[\[9\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Figure 1: Prostaglandin E2 (PGE2) Synthesis Pathway and NSAID Inhibition.

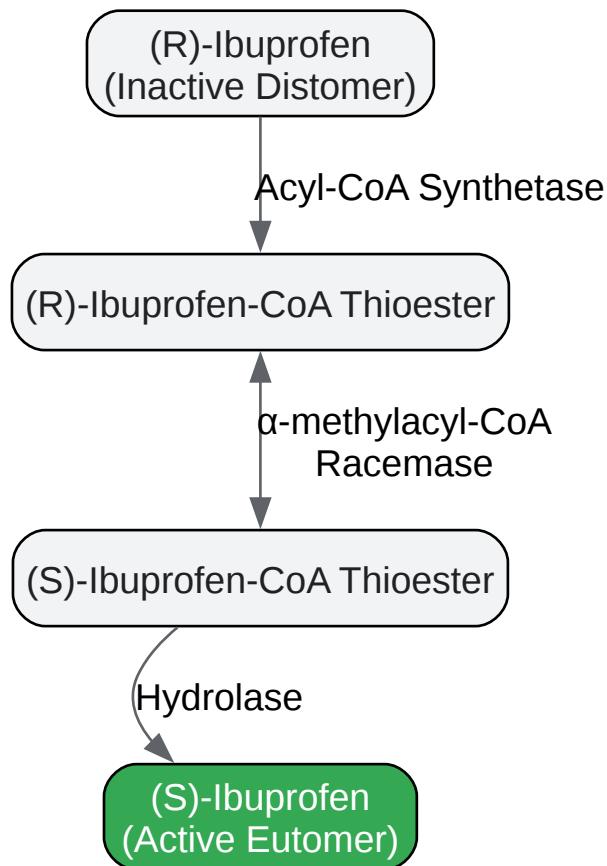
The Decisive Role of Chirality

2-Arylpropanoic acids possess a chiral center at the alpha-carbon of the propionic acid moiety, meaning they exist as two non-superimposable mirror images called enantiomers: the (S)-enantiomer and the (R)-enantiomer.[18][19] This stereochemistry is not a trivial structural feature; it is fundamental to their pharmacological activity.

Stereoselective COX Inhibition

In vitro studies have unequivocally demonstrated that the anti-inflammatory activity of profens resides almost exclusively in the (S)-enantiomer.[18][19] The (S)-enantiomer, often referred to

as the eutomer, is a potent inhibitor of COX enzymes.[20] In contrast, the (R)-enantiomer (the distomer) is significantly less active, in some cases by several orders of magnitude.[21] This stereoselectivity arises because the active site of the COX enzyme is itself a chiral environment, and the (S)-enantiomer has the correct three-dimensional orientation to bind effectively and exert its inhibitory effect.


Drug	(S)-Enantiomer Activity (COX Inhibition)	(R)-Enantiomer Activity (COX Inhibition)	Reference
Ibuprofen	Highly Active	Weakly Active (~1/100th of S-form)	[20][21]
Naproxen	Highly Active	Inactive	[19]
Ketoprofen	Highly Active	Inactive	[22]
Flurbiprofen	Highly Active	Inactive	[22]

In Vivo Chiral Inversion: A Metabolic Prodrug Strategy

A remarkable feature of most profens is their unidirectional metabolic chiral inversion in vivo.[18][19] Although the (R)-enantiomer is largely inactive, the body possesses enzymatic machinery to convert it into the pharmacologically active (S)-enantiomer.[5][19] This process makes the (R)-enantiomer a prodrug of its (S)-antipode.[19]

This inversion is mediated by a series of enzymes, beginning with acyl-CoA-synthetase, which converts the (R)-enantiomer to its coenzyme A thioester.[5][18] The key enzyme, alpha-methylacyl-CoA racemase, then epimerizes this intermediate to the (S)-thioester, which is subsequently hydrolyzed to release the active (S)-enantiomer.[5] This inversion is unidirectional; the (S)-enantiomer is not converted back to the (R)-form.[18]

The extent of this inversion varies among individuals and different profens, with estimates for (R)-ibuprofen in humans ranging from 35% to 70%.[22][23] This metabolic process is the primary reason why ibuprofen is effective when administered as a racemate (a 50:50 mixture of both enantiomers).[5][20] However, some profens, like naproxen, do not undergo significant inversion and are therefore marketed as the pure (S)-enantiomer to ensure therapeutic efficacy.[19][24][25]

[Click to download full resolution via product page](#)

Figure 2: In Vivo Metabolic Chiral Inversion of (R)-Ibuprofen.

Asymmetric Synthesis: The Pursuit of Enantiopurity

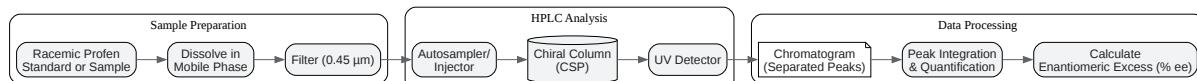
The profound difference in activity between enantiomers provides a strong rationale for producing single-enantiomer drugs. Administering the pure, active (S)-enantiomer can offer a more favorable therapeutic profile, potentially allowing for lower doses, a faster onset of action, and reduced metabolic burden compared to the racemate.^[20] Naproxen, sold exclusively as (S)-naproxen, is a prime example of this principle put into practice.^{[24][25]}

Achieving this requires sophisticated chemical methods known as asymmetric synthesis. These strategies aim to selectively produce one enantiomer over the other.

Key Asymmetric Strategies for Profen Synthesis:

- Chiral Auxiliaries: A chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed.
- Asymmetric Catalysis: A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) is used to steer a reaction towards the formation of one enantiomer. Asymmetric hydrogenation of a prochiral alkene precursor is a powerful and widely used example in the industrial synthesis of profens like (S)-ibuprofen and (S)-naproxen.[24][25]
- Kinetic Resolution: A chiral catalyst or reagent is used to selectively react with one enantiomer in a racemic mixture faster than the other, allowing for the separation of the unreacted, enantiopure substrate from the product.[26][27][28]

The development of these methods represents a significant advancement in pharmaceutical manufacturing, enabling the efficient and large-scale production of single-enantiomer drugs.[24][25]


Analytical Validation: Ensuring Chiral Purity

For both single-enantiomer drugs and racemic mixtures, robust analytical methods are required to determine and control the enantiomeric composition. The definitive technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a Chiral Stationary Phase (CSP). A CSP is a solid support material within the HPLC column that has been modified with a chiral selector. This selector interacts differently with each enantiomer as they pass through the column.[29] Based on the principles of Dalgliesh's three-point interaction model, the chiral selector forms transient, diastereomeric complexes with the enantiomers.[30] The difference in the stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for accurate quantification.[29][31]

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for resolving 2-arylpropanoic acids due to their ability to form multiple types of interactions (hydrogen bonds, dipole-dipole) with the analytes.[32]

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for Chiral Purity Analysis by HPLC.

Experimental Protocol: Chiral HPLC of a 2-Arylpropanoic Acid

The following protocol is a representative method for the enantioseparation of a profen like ibuprofen or naproxen. Causality Note: The choice of mobile phase composition is critical; the ratio of the non-polar alkane to the polar alcohol modifier must be optimized to achieve a balance between resolution and analysis time. The acid modifier (e.g., TFA) is added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

- System Preparation:
 - HPLC System: A standard HPLC system with a UV detector.
 - Chiral Column: A polysaccharide-based CSP, such as CHIRALPAK® AD-H (amylose-based) or CHIRALCEL® OD-H (cellulose-based), 4.6 x 250 mm, 5 μm particle size.[32]
 - Mobile Phase: A freshly prepared and degassed mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).
- Standard Preparation:
 - Prepare a 1 mg/mL stock solution of the racemic profen standard in the mobile phase.
 - Prepare working standards by diluting the stock solution to a concentration of approximately 10-20 μg/mL.

- Sample Preparation:

- Accurately weigh and dissolve the sample (e.g., from a formulation or synthesis reaction) in the mobile phase to achieve a final concentration within the calibrated range of the standards.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:

Parameter	Value	Rationale
Column	CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm	Proven CSP for profen resolution.
Mobile Phase	n-Hexane:IPA:TFA (90:10:0.1)	Normal-phase mode provides good selectivity. TFA suppresses ionization.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp.	25 °C	Temperature control ensures reproducible retention times.
Injection Vol.	10 µL	Standard volume to avoid column overloading.
Detection	UV at 254 nm (or λ_{max} of the analyte)	Profens have strong UV absorbance for sensitive detection.

- Data Analysis:

- Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers and to establish system suitability (e.g., resolution > 1.5).
- Inject the prepared samples.

- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Conclusion and Future Perspective

The discovery of 2-arylpropanoic acids marked a turning point in the management of pain and inflammation. The subsequent elucidation of their stereospecific mechanism of action has profoundly influenced modern drug development, highlighting the critical importance of chirality in pharmacology. The journey from the racemic ibuprofen to the enantiopure naproxen exemplifies the progression of pharmaceutical science towards more precise and efficient therapeutics. As synthetic and analytical technologies continue to advance, the principles learned from this foundational class of drugs will continue to guide the development of safer, more effective chiral medicines for generations to come.

References

- Ibuprofen - Wikipedia. (n.d.).
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. *Journal of Pharmacy and Pharmacology*, 35(11), 693-704. [\[Link\]](#)
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. *Clinical Immunology*, 119(3), 229-240. [\[Link\]](#)
- Day, R. (2017). A brief history of ibuprofen. *The Pharmaceutical Journal*. [\[Link\]](#)
- GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?
- ResearchGate. (n.d.). The process of PGE2 synthesis. [\[Diagram\]](#).
- Inflammopharmacology. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. *Inflammopharmacology*, 19(5), 279-282. [\[Link\]](#)
- Verywell Health. (2023). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
- National Inventors Hall of Fame. (n.d.). John Nicholson.
- Over The Global Counter. (n.d.). Ibuprofen: A discovery of global significance.
- ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [\[Diagram\]](#).
- SciSpace. (n.d.). COX-1 and COX-2: Significance and symbolism.
- ResearchGate. (n.d.). Prostaglandin E2 synthesis pathway. [\[Diagram\]](#).
- Jo, H., et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. *Molecules*, 27(15), 4988. [\[Link\]](#)

- Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. *Molecules*, 17(6), 7356-7378. [\[Link\]](#)
- Rainsford, K. D. (2003). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. *Journal of Pharmacy and Pharmacology*, 55(4), 433-445. [\[Link\]](#)
- ResearchGate. (n.d.). Asymmetric synthesis of (S)-naproxen. [\[Diagram\]](#).
- Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. *Trends in Pharmacological Sciences*, 25(5), 253-259. [\[Link\]](#)
- Meunier, F., et al. (1988). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. *Archives of Toxicology. Supplement*, 12, 149-161. [\[Link\]](#)
- ResearchGate. (n.d.). COX-1 and COX-2 in health and disease.
- Shiina, I., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. *Heterocycles*, 86(2), 1227. [\[Link\]](#)
- Pouliot, M., et al. (1997). Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages. *The Journal of Immunology*, 158(11), 5490-5496. [\[Link\]](#)
- Jo, H., et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. *ProQuest*. [\[Link\]](#)
- Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs.
- ResearchGate. (n.d.). Asymmetric synthesis of naproxen.
- Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
- Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. *Journal of Medicinal Chemistry*, 50(7), 1425-1441. [\[Link\]](#)
- Li, R., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. *International Journal of Molecular Sciences*, 22(23), 12845. [\[Link\]](#)
- Al-Ghananeem, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. *Molecules*, 28(17), 6214. [\[Link\]](#)
- ResearchGate. (n.d.). Asymmetric hydroformylation strategy for (S)-naproxen synthesis. [\[Diagram\]](#).
- Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. *Pharmaceutical Research*, 7(12), 1262-1268. [\[Link\]](#)
- Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. *Molecules*, 17(6), 7356-7378. [\[Link\]](#)

- Geisslinger, G., & Lötsch, J. (1996). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. *Journal of Clinical Pharmacology*, 36(8), 661-669. [\[Link\]](#)
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors.
- ResearchGate. (n.d.). Biochemical representation of in vivo inversion of profen enantiomers. [\[Diagram\]](#).
- Geisslinger, G., et al. (2003). Comparative Pharmacology of S(+)-Ibuprofen and (RS). *Semantic Scholar*. [\[Link\]](#)
- Bopp, R. J., et al. (1982). Stereospecific inversion of (R)-(-)-benoxaprofen in rat and man. *Drug Metabolism and Disposition*, 10(5), 464-465. [\[Link\]](#)
- ResearchGate. (n.d.). Comparative Pharmacology of S(+)-Ibuprofen and (RS).
- Siódmiak, J., & Marszałk, M. P. (2013). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). *Medical Research Journal*, 1(1), 1-5. [\[Link\]](#)
- Nguyen, L. N., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. *Environmental Science & Technology*, 56(13), 9636-9646. [\[Link\]](#)
- Siódmiak, J., & Marszałk, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). *Medical Research Journal*, 2(3), 105-109. [\[Link\]](#)
- Menzel, E. J., & Kolarz, G. (1993). Equipotent inhibition by R(-)-, S(+) and racemic ibuprofen of human polymorphonuclear cell function in vitro. *British Journal of Clinical Pharmacology*, 35(4), 369-372. [\[Link\]](#)
- ResearchGate. (n.d.). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase.
- Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. *MDPI*. [\[Link\]](#)
- Chiral Technologies. (n.d.). Chiral Drug Separation.
- Semantic Scholar. (n.d.). Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. invent.org [invent.org]
- 3. overtheglobalcounter.com [overtheglobalcounter.com]
- 4. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 15. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]
- 16. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.viamedica.pl [journals.viamedica.pl]

- 23. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 24. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in the Synthesis of Ibuprofen and Naproxen - ProQuest [proquest.com]
- 26. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 28. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery, Stereochemistry, and Significance of 2-Arylpropanoic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2866712#discovery-and-significance-of-chiral-2-arylpropanoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com